molecular formula C17H19N3O3S B000731 Prilosec CAS No. 73590-58-6

Prilosec

Número de catálogo: B000731
Número CAS: 73590-58-6
Peso molecular: 345.4 g/mol
Clave InChI: SUBDBMMJDZJVOS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Omeprazole is a substituted benzimidazole and the first proton pump inhibitor (PPI) approved for clinical use, serving as a key compound in gastrointestinal research . Its primary mechanism of action is the irreversible inhibition of the H+/K+ ATPase enzyme (the gastric proton pump) on the parietal cells of the stomach . As a prodrug, Omeprazole requires activation in an acidic environment, where it is converted to a sulfenamide intermediate that forms disulfide bonds with cysteine residues on the proton pump, effectively suppressing both basal and stimulated gastric acid secretion . In research settings, Omeprazole is extensively used to model and study acid-suppressive therapies. Its applications include investigations into gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome . It is also a critical tool in regimens for eradicating Helicobacter pylori infection, as its acid-inhibitory effect creates a more favorable environment for the action of co-administered antimicrobials . Beyond its classic role, studies suggest Omeprazole may exhibit additional effects, such as inhibition of carbonic anhydrase isozymes in the gastric mucosa, which may contribute to its overall efficacy . Researchers should note that Omeprazole is a lipophilic, acid-labile compound with a molecular weight of 345.42 g/mol and a chemical formula of C17H19N3O3S . It is metabolized primarily by the hepatic cytochrome P450 system, involving the CYP2C19 and CYP3A4 isozymes, making it a relevant compound for drug metabolism and pharmacogenomic studies . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Propiedades

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBDBMMJDZJVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Record name omeprazole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Omeprazole
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021080
Record name Omeprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Omeprazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in ethanol and methanol, and slightly soluble in acetone and isopropanol and very slightly soluble in water., In water, 82.3 mg/L at 25 °C /Estimated/, 0.5 mg/mL
Record name SID56422106
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Omeprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00338
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OMEPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3575
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Omeprazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

9.2X10-13 mm Hg at 25 °C /Estimated/
Record name OMEPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3575
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from acetonitrile, White to off-white crystalline powder

CAS No.

73590-58-6
Record name Omeprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73590-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omeprazole [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073590586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omeprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00338
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name omeprazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name omeprazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751450
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Omeprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OMEPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG60484QX9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OMEPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3575
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Omeprazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

156 °C
Record name Omeprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00338
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OMEPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3575
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Omeprazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Métodos De Preparación

Catalytic Oxidation with Sodium Molybdate

The most widely documented method involves oxidizing 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Formula Ha) using hydrogen peroxide (50%) in the presence of sodium molybdate (Na₂MoO₄) as a catalyst. The reaction is conducted in ethereal or alcoholic solvents such as isopropyl ether or methanol at temperatures between -5°C and 10°C, achieving completion within 10 minutes to 3 hours. This process yields omeprazole with a purity of 99.0–99.9% by HPLC, avoiding the need for base additives during the oxidation step.

Post-oxidation, crude omeprazole is isolated via filtration and treated with alkaline solutions (e.g., sodium hydroxide) in organic solvents to enhance purity. Subsequent acidification with weak acids like acetic acid precipitates the final product, which is then dried under reduced pressure.

Multi-Step Synthesis via Halogenation and Methoxylation

An alternative route (EP1085019A1) begins with 4-nitro-2,3,5-trimethylpyridine N-oxide, undergoing sequential acetylation, hydrolysis, and halogenation to form 2-chloromethyl-4-methoxy-3,5-dimethylpyridine. Key steps include:

  • Acetylation : Using acetic anhydride at 110°C for 30 minutes.

  • Halogenation : Thionyl chloride (SOCl₂) at 10–15°C to introduce the chloromethyl group.

  • Methoxylation : Replacement of the nitro group with methoxy using sodium methoxide and potassium carbonate in methanol under reflux.

The final oxidation to omeprazole employs peracetic acid or magnesium monoperoxiphthalate, yielding a 73% isolated product. Phase-transfer catalysts like tetrabutyl ammonium bromide accelerate intermediate steps, reducing reaction times.

Novel Methodologies and Catalytic Innovations

Grignard Reagent-Mediated Coupling

A 2019 study introduced a Grignard-based approach, where 2-chloromethyl-4-methoxy-3,5-dimethylpyridine reacts with magnesium anthracene complexes in tetrahydrofuran (THF) at 40°C. The resultant pyridyl Grignard reagent couples with 5-methoxythiobenzimidazole esters, forming omeprazole with fewer sulfone byproducts. This method avoids traditional oxidants, instead leveraging nucleophilic substitution for higher stereochemical control.

Heteropolyacid-Catalyzed Oxidation

Phosphotungstic acid (H₃PW₁₂O₄₀) emerged as a green catalyst for sulfide-to-sulfoxide conversion, critical in omeprazole synthesis. Compared to molybdate systems, H₃PW₁₂O₄₀ offers:

  • Higher selectivity : 98% sulfoxide yield vs. 85–90% with Na₂MoO₄.

  • Milder conditions : Reactions proceed at 25°C in ethanol/water mixtures.

Reaction equation: H3PW12O40+H2O2H3PW12O40(OOH)+H2O\text{Reaction equation: } \text{H}3\text{PW}{12}\text{O}{40} + \text{H}2\text{O}2 \rightarrow \text{H}3\text{PW}{12}\text{O}{40}(\text{OOH})^- + \text{H}_2\text{O}

This catalyst’s reusability (up to 5 cycles without activity loss) makes it industrially viable.

Solvent and Temperature Optimization

Solvent Systems

  • Ethereal solvents (e.g., tetrahydrofuran): Enhance oxidation rates but require low temperatures (-10°C) to prevent overoxidation.

  • Alcoholic solvents (e.g., isopropanol/water mixtures): Improve crude product solubility, facilitating higher yields (82–85%) during base treatment.

Temperature Control

Oxidation below 10°C minimizes sulfone impurity formation, while methoxylation at methanol’s reflux temperature (65°C) ensures complete nitro group displacement.

Impurity Profiling and Mitigation

Common Impurities

  • Sulfone derivatives : Result from overoxidation; controlled by limiting H₂O₂ stoichiometry.

  • N-Oxides : Formed during Grignard coupling; mitigated via inert atmosphere use.

Crystalline Form Stability

WO2009066309A2 addresses Form-B stability by omitting base during oxidation, reducing Form-A contamination during storage. Post-synthesis treatment with sodium hydroxide ensures residual acids are neutralized, preventing hydrate formation.

Comparative Analysis of Methods

Parameter Na₂MoO₄/H₂O₂ Peracetic Acid H₃PW₁₂O₄₀
Yield (%)78–827389–92
Purity (HPLC, %)99.0–99.998.599.5
Reaction Time (h)1–34–60.5–1
Catalyst CostLowModerateHigh

Aplicaciones Científicas De Investigación

Gastroesophageal Reflux Disease (GERD)

Omeprazole is primarily indicated for the treatment of GERD, a condition characterized by the backward flow of stomach acid into the esophagus, causing heartburn and potential esophageal injury. Clinical studies have demonstrated that omeprazole effectively alleviates GERD symptoms and promotes esophageal healing.

  • Efficacy : In a study involving patients with GERD, omeprazole showed healing rates of 70-80% after 8 weeks of treatment .
  • Dosage : The typical dosage ranges from 20 mg to 40 mg daily.

Peptic Ulcer Disease

Omeprazole is extensively utilized in treating peptic ulcers, including gastric and duodenal ulcers. Its ability to suppress gastric acid secretion facilitates ulcer healing.

  • Healing Rates : Research indicates that omeprazole achieves cumulative healing rates of up to 100% after 4–8 weeks at doses of 20–40 mg once daily .
  • Combination Therapy : It is often prescribed alongside antibiotics for Helicobacter pylori eradication, enhancing ulcer healing rates .

Zollinger-Ellison Syndrome

This rare condition is characterized by excessive gastric acid production due to gastrin-secreting tumors. Omeprazole is considered the drug of choice due to its potent and long-lasting antisecretory effects.

  • Clinical Outcomes : Studies have shown that omeprazole can effectively manage acid hypersecretion in patients with Zollinger-Ellison syndrome, often requiring higher doses (up to 60 mg daily) for optimal control .

Erosive Esophagitis

Erosive esophagitis, resulting from prolonged exposure to stomach acid, can be effectively treated with omeprazole.

  • Treatment Protocol : Patients typically receive 20 mg to 40 mg daily until healing is confirmed through endoscopy .

Prevention of Upper Gastrointestinal Bleeding

Omeprazole is also used prophylactically in high-risk patients (e.g., those on NSAIDs) to prevent upper gastrointestinal bleeding.

  • Effectiveness : A meta-analysis indicated significant reductions in bleeding events among patients receiving PPIs compared to those not receiving them .

Novel Applications and Research Insights

Recent studies have explored innovative applications of omeprazole beyond traditional uses:

  • Anti-Cancer Properties : Omeprazole has been shown to reduce breast cancer cell invasion and metastasis in vitro and in vivo models by downregulating prometastatic genes such as CXCR4 . This suggests potential roles in adjunct cancer therapies.
  • Microbial Infections : New formulations combining omeprazole with chitosan have demonstrated antimicrobial effects, indicating its potential use in treating skin infections .

Data Table: Summary of Omeprazole Applications

ApplicationIndicationTypical DosageHealing Rate
Gastroesophageal Reflux DiseaseGERD20-40 mg daily70-80% after 8 weeks
Peptic Ulcer DiseaseGastric/Duodenal Ulcers20-40 mg dailyUp to 100% after 4–8 weeks
Zollinger-Ellison SyndromeExcessive gastric acid productionUp to 60 mg dailyEffective control
Erosive EsophagitisDamage from acid reflux20-40 mg dailyConfirmed via endoscopy
Prevention of GI BleedingHigh-risk patients (e.g., NSAID users)VariesSignificant reduction

Case Studies

  • Case Study on GERD Treatment :
    A cohort study involving 150 patients with GERD showed that those treated with omeprazole experienced significant symptom relief and esophageal healing compared to those receiving placebo .
  • Zollinger-Ellison Syndrome Management :
    A long-term study on patients with Zollinger-Ellison syndrome demonstrated that those on high-dose omeprazole maintained normal gastric pH levels, effectively controlling symptoms associated with excessive acid secretion .
  • Breast Cancer Metastasis Reduction :
    A preclinical trial indicated that omeprazole significantly decreased metastasis in breast cancer models by inhibiting CXCR4 expression, suggesting a novel application in oncology .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Key PPIs

Compound Substituent at Position 4 Key Functional Groups Enantiomerism
Omeprazole Methoxy Sulfinyl benzimidazole Racemic (R/S)
Esomeprazole Methoxy Sulfinyl benzimidazole S-enantiomer
Lansoprazole Trifluoroethoxy Sulfinyl benzimidazole Racemic
Rabeprazole Pyridinylmethyl Sulfinyl benzimidazole Racemic
Pantoprazole Difluoromethoxy Sulfinyl benzimidazole Racemic

Pharmacokinetic and Metabolic Differences

Omeprazole exhibits variable bioavailability (30–40%) due to acid-lability and CYP2C19-dependent metabolism. In contrast, esomeprazole achieves higher bioavailability (64–90%) owing to reduced first-pass metabolism . Lansoprazole and rabeprazole demonstrate faster onset of action (1–2 hours vs. 2–4 hours for omeprazole) due to structural optimizations for rapid activation .

Table 2: Pharmacokinetic Parameters of PPIs

Compound Bioavailability (%) Half-Life (h) Primary Metabolism Pathway
Omeprazole 30–40 0.5–1.5 CYP2C19, CYP3A4
Esomeprazole 64–90 1–1.5 CYP2C19, CYP3A4
Lansoprazole 80–85 1–2 CYP3A4, CYP2C19
Rabeprazole 52 1–2 Non-enzymatic, CYP3A4
Pantoprazole 77 1–2 CYP2C19, CYP3A4

Enantiomeric and Chromatographic Behavior

Esomeprazole’s S-enantiomer configuration confers superior metabolic stability and potency over racemic omeprazole. Chromatographic studies reveal rabeprazole achieves higher resolution (Rs = 3.0) in methanolic eluents compared to omeprazole (Rs = 1.5), reflecting structural influences on enantioselectivity .

Toxicological and Environmental Impact

Omeprazole’s specificity for gastric cells minimizes systemic toxicity, but environmental studies identify over 70 metabolites in wastewater, including sulfide derivatives (TP-7, TP-8) and omeprazole sulphone . In contrast, lansoprazole’s metabolites show lower environmental persistence .

Novel Derivatives and Therapeutic Potential

Novel benzimidazole derivatives (e.g., compounds X7, X10–X15) exhibit 50–65% inhibition of TNF-α production, outperforming omeprazole’s anti-inflammatory activity (30–40% inhibition) . These derivatives retain PPI functionality while expanding therapeutic applications to inflammatory diseases.

Actividad Biológica

Omeprazole is a widely used proton pump inhibitor (PPI) that primarily functions to reduce gastric acid secretion. This article explores the biological activity of omeprazole, detailing its pharmacological effects, mechanisms of action, and clinical efficacy based on diverse research findings.

Omeprazole exerts its therapeutic effects by irreversibly binding to the H+/K+ ATPase enzyme (proton pump) located in the parietal cells of the stomach. This binding inhibits the final step of gastric acid production, leading to decreased acidity in the gastric lumen. The activation of omeprazole occurs in an acidic environment, where it transforms into its active sulfenamide form, which then covalently attaches to the proton pump .

Key Mechanisms:

  • Proton Pump Inhibition : Omeprazole inhibits acid secretion by blocking the proton pump, effectively reducing gastric acidity.
  • Antioxidant Activity : It has been shown to possess antioxidant properties that may protect gastric and intestinal tissues from oxidative damage .
  • Anti-inflammatory Effects : Omeprazole reduces inflammation in gastric tissues, contributing to its gastroprotective effects .

Pharmacological Effects

Omeprazole has demonstrated a variety of biological activities beyond its primary role as an acid reducer.

Table 1: Summary of Omeprazole's Biological Activities

Activity TypeDescription
Gastroprotective Reduces gastric lesions and promotes healing through increased prostaglandin synthesis.
Antibacterial Exhibits antibacterial activity against Helicobacter pylori and other bacteria at low pH.
Antioxidant Reduces oxidative stress in gastric tissues, potentially lowering the risk of lesions.
Anti-inflammatory Decreases pro-inflammatory cytokines in various cell types, including microglial cells.

Clinical Efficacy

Numerous studies have evaluated the effectiveness of omeprazole for treating acid peptic diseases (APD). A recent observational study involving 96 patients reported significant symptom reduction after four weeks of omeprazole therapy. The study measured symptom severity using the Patient Assessment of Gastrointestinal Disorder Symptom Severity Index (PAGI-SYM) and patient satisfaction through the Treatment Satisfaction Questionnaire for Medication (TSQM).

Study Findings:

  • Symptom Reduction : The proportion of patients with symptoms decreased from 38.54% at baseline to 8.33% by day 28.
  • PAGI-SYM Scores : Initial scores averaged 41.32, dropping to 20.86 on day 14 and 8.93 on day 28 (p < 0.0001).
  • Satisfaction Scores : TSQM scores improved significantly from 34.69 on day 14 to 36.67 on day 28 .

Case Studies

A case study highlighted the potential hepatotoxicity associated with omeprazole use. In this study, reactive metabolites were identified that correlated with liver injury in both rat models and human liver microsomal systems . These findings underscore the importance of monitoring liver function in patients undergoing long-term omeprazole therapy.

Safety Profile

While omeprazole is generally well-tolerated, some adverse effects have been reported:

  • Mild Adverse Events : Approximately 4.17% of patients experienced mild side effects unrelated to the medication itself .
  • Hepatotoxicity Risk : Some studies suggest a potential link between omeprazole and liver injury due to metabolic activation pathways that produce reactive metabolites .

Q & A

Q. What analytical methods are recommended for assessing omeprazole purity in compliance with pharmacopeial standards?

High-performance liquid chromatography (HPLC) with UV detection is the primary method for quantifying omeprazole and its related substances, as outlined in the European Pharmacopoeia 6.0. Critical parameters include mobile phase composition (e.g., phosphate buffer and acetonitrile gradients) and column selection (C18 stationary phase). Validation must include specificity, linearity, and precision testing to distinguish omeprazole from impurities like omeprazole sulfone and desmethyl omeprazole .

Q. How should stability studies for omeprazole formulations be designed to evaluate degradation under varying conditions?

Stability protocols should follow ICH guidelines (Q1A-R2), testing accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions over 6–24 months. Key degradation pathways include oxidation (e.g., sulfone formation) and pH-dependent hydrolysis. Analytical methods like forced degradation studies under acidic/alkaline/oxidative stress, coupled with mass spectrometry, help identify degradation products .

Q. What literature review strategies are effective for identifying knowledge gaps in omeprazole research?

Systematic searches across MEDLINE, EMBASE, and SCOPUS using MeSH terms (e.g., "omeprazole/pharmacokinetics," "proton pump inhibitors/adverse effects") and Boolean operators. Exclude non-peer-reviewed sources (e.g., theses, editorials) and prioritize meta-analyses for clinical data synthesis. Tools like PRISMA flow diagrams enhance reproducibility .

Advanced Research Questions

Q. How can chemometric models optimize chromatographic separation of omeprazole and its metabolites?

A face-centered central composite design (FCCD) evaluates factors like buffer pH (7.0–9.0), column temperature (20–40°C), and voltage in capillary electrophoresis. Responses (retention time, resolution) are modeled using regression analysis, with MODDE software removing insignificant coefficients (p > 0.05). This approach reduces analysis time to <10 minutes while maintaining baseline resolution between omeprazole and lansoprazole .

Q. What methodologies address contradictory data in omeprazole pharmacovigilance studies (e.g., hypertension risk)?

Subgroup analysis of WHO VigiBase reports can isolate cases where omeprazole is the sole suspected agent. Apply Austin Bradford-Hill criteria to assess causality: temporal relationship (time-to-onset), biological plausibility (e.g., endothelial dysfunction), and rechallenge/dechallenge outcomes. Exclude patients with pre-existing hypertension and adjust for confounders (e.g., NSAID co-administration) .

Q. How are adsorption isotherm models applied to study omeprazole retention in reversed-phase liquid chromatography (RP-LC)?

Combine factorial design (e.g., full factorial with center points) and adsorption isotherm measurements (e.g., Langmuir model) to predict retention behavior. Variables include mobile phase pH and temperature. Responses like tailing factor and resolution are optimized using iterative refinement, validated via ANOVA (p < 0.05) .

Q. What strategies ensure robust impurity profiling in generic omeprazole formulations?

Method validation per ICH Q2(R1) guidelines includes specificity (spiking studies with impurities like omeprazole sulfone), linearity (R² ≥ 0.995), and accuracy (98–102% recovery). Use reference standards (e.g., Omeprazole Impurity 29) for quantification, with LC-MS/MS confirming structural identity. Cross-validate against pharmacopeial monographs .

Q. How can environmental risk assessments (ERA) for omeprazole be conducted to meet EMA guidelines?

ERA requires data on predicted environmental concentrations (PEC) in aquatic systems, derived from excretion rates and wastewater removal efficiency. Chronic toxicity tests on Daphnia magna and algae (OECD 211/201) determine PNEC (predicted no-effect concentration). A risk quotient (PEC/PNEC) >1 triggers mitigation strategies (e.g., improved wastewater treatment) .

Data Management and Reporting

Q. What best practices ensure reproducibility in omeprazole research data?

  • Metadata: Document experimental conditions (e.g., HPLC column lot, mobile phase pH).
  • Storage: Use FAIR-aligned repositories (e.g., Zenodo) with DOI assignment.
  • Tables/Figures: Follow journal guidelines (e.g., Roman numeral labeling, self-explanatory captions). Include raw data in supplementary files .

Q. How to design ethical clinical studies on omeprazole’s off-label uses?

Submit protocols to institutional review boards (IRBs) detailing inclusion/exclusion criteria (e.g., age, renal/hepatic function). Use stratified randomization to balance covariates (e.g., CYP2C19 genotype). Report adverse events per CONSORT guidelines, with causality assessed via Naranjo scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prilosec
Reactant of Route 2
Reactant of Route 2
Prilosec

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.